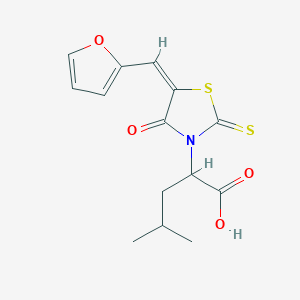

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

Beschreibung

BenchChem offers high-quality (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-19-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDVEVOKSMZOLJ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The product is usually purified through recrystallization or chromatography to achieve a high degree of purity.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Furan-2-carbaldehyde + 4-oxo-2-thioxothiazolidin-3-ylic acid | Basic conditions (NaOH or K2CO3) |

| 2 | Purification | Crystallization or chromatography | Varies based on the method |

Antimicrobial Properties

Research indicates that derivatives of thioxothiazolidinones, including those with furan moieties, exhibit significant antimicrobial activity. For instance, compounds similar to (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml against gram-positive bacteria .

Anticancer Activity

Several studies have reported the antiproliferative effects of thioxothiazolidinone derivatives on human leukemia cell lines. For example, compounds derived from this framework demonstrated moderate to strong antiproliferative activity in a dose-dependent manner. The presence of electron-donating groups at specific positions on the thiazolidinone moiety significantly enhances anticancer properties, as confirmed by MTT and Trypan blue assays .

The precise mechanism of action for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction may induce apoptosis in cancer cells, contributing to its antiproliferative effects.

Case Studies

- Antimicrobial Activity Study : A study conducted by Zvarec et al. demonstrated the effectiveness of furan-thiazolidinone derivatives against Staphylococcus aureus and other gram-positive bacteria, highlighting their potential as antimicrobial agents .

- Anticancer Research : In a study evaluating various thiazolidinone derivatives for their cytotoxicity against leukemia cells, it was found that structural modifications significantly influenced their biological activity. The study concluded that specific functional groups at the C-terminal position enhance the compound's anticancer efficacy .

- In Vitro Antimalarial Activity : Another research effort explored the antimalarial potential of similar compounds against chloroquine-resistant strains of Plasmodium falciparum, indicating a need for further investigation into their therapeutic applications in infectious diseases .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is , with a molecular weight of approximately 373.45 g/mol. The compound features a thiazolidinone core, a furan moiety, and a branched carboxylic acid side chain, contributing to its biological activity and applicability in various research domains .

Antimicrobial Activity

Research indicates that compounds similar to (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Thiazolidinone derivatives have shown promise in reducing inflammation. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Anticancer Potential

The unique structure of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Organic Synthesis

This compound is valuable in organic synthesis due to its ability to serve as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of other biologically active compounds .

Catalytic Processes

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid has been explored as a catalyst in organic reactions. Its structural features enable it to promote reactions under mild conditions, which is advantageous for green chemistry applications .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University tested various thiazolidinone derivatives, including (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments assessed the anti-inflammatory effects of thiazolidinone derivatives on human monocytes. The study found that treatment with (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid led to a marked decrease in TNF-alpha production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.